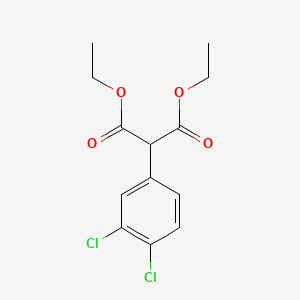
Diethyl 2-(3,4-dichlorophenyl)malonate
Vue d'ensemble
Description
Diethyl 2-(3,4-dichlorophenyl)malonate, also known as DECPM, is an organic compound with a molecular formula of C13H14Cl2O4. It is a white crystalline solid that is soluble in water and organic solvents. DECPM has been used in a variety of scientific research applications, including drug synthesis, organic synthesis, and biochemical research.
Applications De Recherche Scientifique
Application in Material Science
Specific Scientific Field
Summary of the Application
“Diethyl 2-(3,4-dichlorophenyl)malonate” is used in the growth and characterization of crystalline specimens for various applications, including dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .
Methods of Application or Experimental Procedures
The single crystals of “Diethyl 2-(3,4-dichlorophenyl)malonate” were grown successfully and efficiently by the standard slow evaporation method . The lattice cell parameters were confirmed by XRD analysis, which also confirmed that the crystal system is Triclinic with the space group of Pī .
Results or Outcomes
The thermal studies explained the two major weight losses between 107 and 153 °C and 153 and 800 °C for “Diethyl 2-(3,4-dichlorophenyl)malonate” have been observed . It is very clear that the hardness profile of “Diethyl 2-(3,4-dichlorophenyl)malonate” increases with increase in load which confirms reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 . The negative photoconductive nature as the predominant property and the dielectric constant and dielectric loss are perfectly and accurately measured and properly reported .
Application in Organic Synthesis
Specific Scientific Field
Summary of the Application
“Diethyl 2-(3,4-dichlorophenyl)malonate” is used as a reagent for cyclocondensation with 1,3-dinucleophiles to give six-membered heterocycles .
Methods of Application or Experimental Procedures
The use of malonates such as “Diethyl 2-(3,4-dichlorophenyl)malonate” in cyclocondensation reactions with 1,3-dinucleophiles is described .
Results or Outcomes
The cyclocondensation of “Diethyl 2-(3,4-dichlorophenyl)malonate” with 1,3-dinucleophiles results in the formation of six-membered heterocycles .
Application in Biomedical Research
Specific Scientific Field
Summary of the Application
“Diethyl 2-(3,4-dichlorophenyl)malonate” has potential applications in biomedical research, particularly in the study of diabetes mellitus and cancer .
Methods of Application or Experimental Procedures
The organic crystals of “Diethyl 2-(3,4-dichlorophenyl)malonate” were tested using molecular docking . The binding affinity values for the standard inhibitor A74DME and investigational compound “Diethyl 2-(3,4-dichlorophenyl)malonate” were calculated .
Results or Outcomes
The binding affinity values for the standard inhibitor A74DME and investigational compound “Diethyl 2-(3,4-dichlorophenyl)malonate” were -8.1 kJ/mole and -8.3 kJ/mole, respectively . This suggests that “Diethyl 2-(3,4-dichlorophenyl)malonate” may have potential as a therapeutic agent for diabetes mellitus and cancer .
Application in Pharmaceutical Synthesis
Specific Scientific Field
Summary of the Application
“Diethyl 2-(3,4-dichlorophenyl)malonate” is used in the preparation of several medicinally useful compounds including vigabatrin, phenylbutazone, nalidixic acid, and rebamipide .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for the synthesis of these compounds using “Diethyl 2-(3,4-dichlorophenyl)malonate” are not provided .
Results or Outcomes
The outcomes of these syntheses are the production of medicinally useful compounds such as vigabatrin, phenylbutazone, nalidixic acid, and rebamipide .
Propriétés
IUPAC Name |
diethyl 2-(3,4-dichlorophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)8-5-6-9(14)10(15)7-8/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSMDWSQPZMQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425126 | |
| Record name | Diethyl (3,4-Dichlorophenyl)Malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(3,4-dichlorophenyl)malonate | |
CAS RN |
28751-26-0 | |
| Record name | Diethyl (3,4-Dichlorophenyl)Malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL 2-(3,4-DICHLOROPHENYL)MALONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



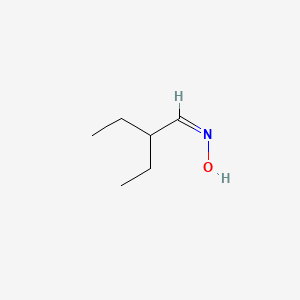

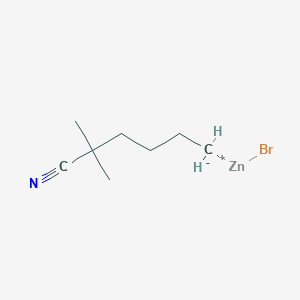
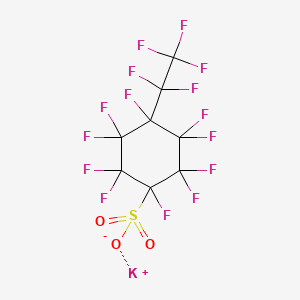

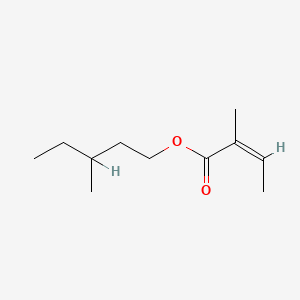
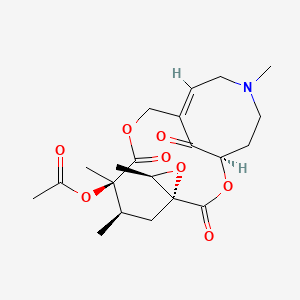
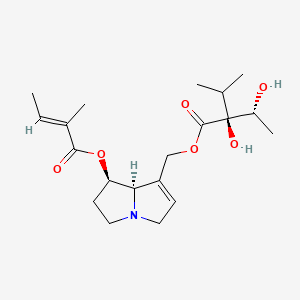
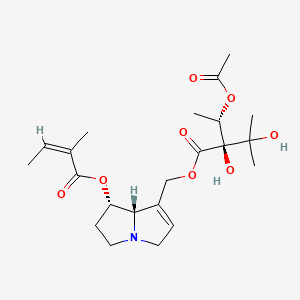
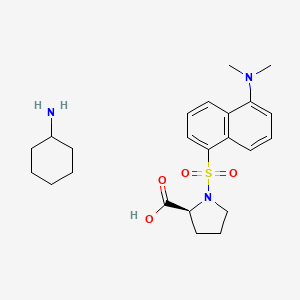
![3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1609271.png)
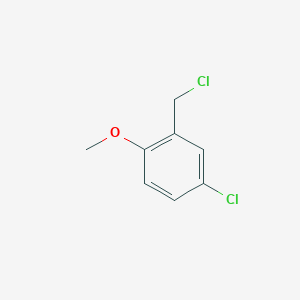
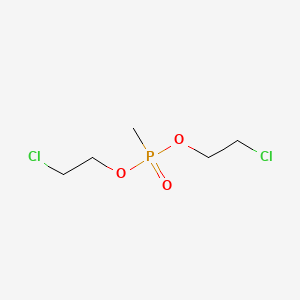
![2-[(4-Chlorophenyl)methoxy]ethanamine](/img/structure/B1609276.png)